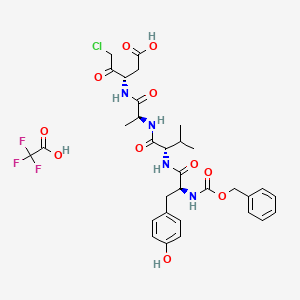
Z-YVAD-CMK (trifluoroacetate salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. These caspases are crucial enzymes involved in the process of apoptosis and inflammation. Z-YVAD-CMK is widely used in scientific research to study cell death mechanisms and inflammatory responses .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Z-YVAD-CMK involves multiple steps, starting from the protection of amino acids and the formation of peptide bonds. The key steps include:
Protection of amino acids: The amino acids tyrosine, valine, alanine, and aspartic acid are protected using benzyloxycarbonyl (Z) groups.
Peptide bond formation: The protected amino acids are sequentially coupled to form the peptide chain.
Introduction of the chloromethylketone group:
Industrial Production Methods
Industrial production of Z-YVAD-CMK follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using chromatographic techniques and characterized using spectroscopic methods .
Análisis De Reacciones Químicas
Types of Reactions
Z-YVAD-CMK primarily undergoes substitution reactions due to the presence of the chloromethylketone group. This group is highly reactive and can form covalent bonds with nucleophilic residues in proteins, such as cysteine .
Common Reagents and Conditions
Common reagents used in the reactions involving Z-YVAD-CMK include:
Nucleophiles: Such as thiols and amines.
Major Products Formed
The major products formed from reactions involving Z-YVAD-CMK are covalent adducts with proteins. These adducts result from the substitution of the chloromethyl group with nucleophilic residues in the target proteins .
Aplicaciones Científicas De Investigación
Z-YVAD-CMK has a wide range of applications in scientific research:
Chemistry: Used to study the reactivity of chloromethylketone groups and their interactions with nucleophiles.
Biology: Employed in the study of apoptosis and inflammation by inhibiting caspase-1 and caspase-3.
Industry: Utilized in the development of biochemical assays and as a tool in drug discovery.
Mecanismo De Acción
Z-YVAD-CMK exerts its effects by covalently binding to the active sites of caspase-1 and caspase-3. This binding inhibits the enzymatic activity of these caspases, thereby preventing the cleavage of their substrates and subsequent apoptosis or inflammatory responses . The molecular targets of Z-YVAD-CMK include the cysteine residues in the active sites of caspase-1 and caspase-3 .
Comparación Con Compuestos Similares
Similar Compounds
Z-VAD-FMK: Another caspase inhibitor that targets a broader range of caspases, including caspase-8.
DEVD-CHO: A specific inhibitor of caspase-3, used in apoptosis research.
Uniqueness of Z-YVAD-CMK
Z-YVAD-CMK is unique due to its specificity for caspase-1 and caspase-3, making it a valuable tool for studying the roles of these caspases in apoptosis and inflammation . Its ability to form covalent bonds with target proteins also distinguishes it from other inhibitors that may act through reversible interactions .
Propiedades
Fórmula molecular |
C32H38ClF3N4O11 |
|---|---|
Peso molecular |
747.1 g/mol |
Nombre IUPAC |
(3S)-5-chloro-3-[[(2S)-2-[[(2S)-2-[[(2S)-3-(4-hydroxyphenyl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4-oxopentanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C30H37ClN4O9.C2HF3O2/c1-17(2)26(29(42)32-18(3)27(40)33-22(14-25(38)39)24(37)15-31)35-28(41)23(13-19-9-11-21(36)12-10-19)34-30(43)44-16-20-7-5-4-6-8-20;3-2(4,5)1(6)7/h4-12,17-18,22-23,26,36H,13-16H2,1-3H3,(H,32,42)(H,33,40)(H,34,43)(H,35,41)(H,38,39);(H,6,7)/t18-,22-,23-,26-;/m0./s1 |
Clave InChI |
VIEXXRMVRHEMFV-NWFMSPOZSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)CCl)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
SMILES canónico |
CC(C)C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CCl)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)OCC2=CC=CC=C2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















